Theliatinib

Catalog No.
S545157
CAS No.
1353644-70-8
M.F
C25H26N6O2
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theliatinib

CAS Number

1353644-70-8

Product Name

Theliatinib

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1

InChI Key

FSXCKIBROURMFT-VGSWGCGISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

HMPL-309; HMPL 309; HMPL309; Theliatinib; xiliertinibum; xiliertinib.

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

The exact mass of the compound Theliatinib is 442.2117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Theliatinib (HMPL-309), available primarily as a free base (CAS 1353644-70-8) or tartrate salt, is a highly potent, orally active, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR). Unlike legacy inhibitors optimized for classical mutations, theliatinib is specifically engineered for high affinity to wild-type EGFR, exhibiting a Ki of 0.05 nM and >50-fold selectivity over 72 other kinases[REFS-1, REFS-2]. Structurally, the free base contains a terminal alkyne group, making it natively compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This dual functionality—exceptional wild-type kinase affinity and built-in bioconjugation readiness—makes it a critical procurement choice for translational oncology modeling and chemical biology probe development.

Generic substitution with first-generation EGFR inhibitors like erlotinib or gefitinib frequently fails in laboratory models driven by wild-type EGFR amplification or overexpression [1]. In these environments, legacy inhibitors exhibit lower binding affinities and are rapidly displaced by high intracellular ATP concentrations, resulting in poor target engagement and loss of anti-tumor efficacy [1]. Theliatinib overcomes this limitation through a significantly tighter binding profile and slower ATP displacement kinetics, ensuring sustained kinase inhibition even in ATP-rich cellular environments [2]. Consequently, substituting theliatinib with cheaper, mutation-selective analogs in wild-type overexpressing assays leads to false negatives, irreproducible cellular responses, and failed in vivo translation.

Wild-Type EGFR Binding Affinity vs. Legacy Inhibitors

In cell-free kinase assays, theliatinib demonstrates a Ki of 0.05 nM against wild-type EGFR, which is 7 to 10 times more potent than the binding affinities of erlotinib and gefitinib [1]. This tighter binding translates directly to a lower susceptibility to ATP displacement, maintaining target saturation under physiological conditions [2].

Evidence DimensionWild-type EGFR Kinase Inhibition (Ki)
Target Compound DataTheliatinib (Ki = 0.05 nM)
Comparator Or BaselineErlotinib / Gefitinib (Ki = ~0.35 - 0.50 nM)
Quantified Difference7 to 10-fold stronger binding affinity
ConditionsCell-free wild-type EGFR kinase assay (Z'-LYTE method)

Ensures reliable target saturation in biochemical assays where legacy inhibitors fail to maintain binding against competitive ATP.

Cellular Target Engagement in Wild-Type Amplified Models

In A431 human squamous carcinoma cells (which overexpress wild-type EGFR), theliatinib inhibits EGF-stimulated EGFR phosphorylation with an IC50 of 7 nM (0.007 μM). In parallel in vitro cytotoxicity and phosphorylation assays, its activity is 3 to 6 times stronger than that of gefitinib and erlotinib [1].

Evidence DimensionCellular EGFR phosphorylation inhibition (IC50)
Target Compound DataTheliatinib (IC50 = 7 nM)
Comparator Or BaselineGefitinib / Erlotinib (3 to 6-fold weaker cellular potency)
Quantified Difference3 to 6-fold stronger cellular inhibition
ConditionsA431 cell line (wild-type EGFR overexpressing) in vitro assay

Provides superior intracellular potency for researchers requiring robust signal blockade in wild-type amplified cell models.

In Vivo Efficacy in Patient-Derived Xenografts

In patient-derived esophageal cancer xenograft (PDECX) models featuring EGFR gene amplification, theliatinib administered at clinically relevant doses achieves significant tumor regression (up to 75% in the PDECX1T0950 model) . In contrast, gefitinib shows significantly weaker, often non-significant anti-tumor efficacy in the same wild-type overexpressing models [1].

Evidence DimensionIn vivo tumor growth inhibition / regression
Target Compound DataTheliatinib (Up to 75% tumor regression)
Comparator Or BaselineGefitinib (Significantly weaker, non-significant inhibition)
Quantified DifferenceStatistically superior tumor reduction (p < 0.05 vs gefitinib)
ConditionsPDECX models with wild-type EGFR amplification

Justifies the procurement of theliatinib for translational animal studies targeting wild-type EGFR, preventing the wasted resources associated with ineffective legacy TKIs.

Precursor Suitability for Click Chemistry Workflows

The chemical structure of theliatinib natively incorporates a terminal alkyne group, classifying it as a ready-to-use click chemistry reagent . Unlike standard baseline inhibitors such as gefitinib, which require complex synthetic derivatization to attach functional handles, theliatinib can directly undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules .

Evidence DimensionProbe synthesis compatibility
Target Compound DataIntrinsic terminal alkyne for direct CuAAC click chemistry
Comparator Or BaselineGefitinib (Lacks alkyne, requires synthetic derivatization)
Quantified DifferenceEliminates intermediate synthetic steps for functionalization
ConditionsBioconjugation and PROTAC synthesis workflows

Drastically reduces synthesis time and complexity for chemical biologists developing wild-type EGFR-targeted degraders or imaging probes.

Translational Modeling of Wild-Type EGFR Amplified Cancers

Theliatinib is the correct procurement choice for in vitro and in vivo models of esophageal, gastric, and head/neck cancers where EGFR is overexpressed but not mutated[1]. In these models, first-generation inhibitors fail due to ATP displacement, making theliatinib essential for accurate efficacy benchmarking.

Development of Wild-Type-Selective EGFR PROTACs and Probes

Chemical biologists should prioritize theliatinib as a precursor when developing targeted protein degraders or fluorescent imaging probes. Its intrinsic terminal alkyne handle allows for immediate CuAAC click chemistry, bypassing the need for complex synthetic derivatization required by legacy inhibitors .

High-Fidelity Cellular Phosphorylation Assays

For assay developers requiring a reliable positive control to block wild-type EGFR phosphorylation, theliatinib provides superior intracellular potency. It is ideal for deployment in A431 or FaDu cell lines to establish robust, reproducible baselines for signal blockade [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

442.21172409 Da

Monoisotopic Mass

442.21172409 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6ZZ3B7NZ0B

Dates

Last modified: 08-15-2023
1: Ren Y, Zheng J, Fan S, Wang L, Cheng M, Shi D, Zhang W, Tang R, Yu Y, Jiao L,

Explore Compound Types